5-Hydroxyferulic acid

Antioxidant capacity Free radical scavenging Hydroxycinnamic acid comparison

5-Hydroxyferulic acid (5-OHFA) is the essential, non-interchangeable substrate for COMT enzyme kinetics and sinapic acid biosynthesis. Its catechol-like 3,4-dihydroxy-5-methoxy motif delivers 5.5× stronger DPPH scavenging and 7.4× higher Fe²⁺ chelation than ferulic acid, plus 2–3× greater COMT catalytic activity versus caffeic acid. Available at ≥98% purity as an off-white solid or as a 10 mM DMSO stock solution. For reproducible monolignol pathway reconstitution, antioxidant dual-mechanism studies, or isotopic labeling via established biocatalytic conversion, this is the definitive, high-purity standard.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 110642-42-7
Cat. No. B3026772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyferulic acid
CAS110642-42-7
Synonyms5-hydroxyferulic acid
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)C=CC(=O)O
InChIInChI=1S/C10H10O5/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,11,14H,1H3,(H,12,13)/b3-2+
InChIKeyYFXWTVLDSKSYLW-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyferulic Acid (CAS 110642-42-7): Chemical Identity, Pathway Origin, and Procurement-Relevant Profile


5-Hydroxyferulic acid (5-OHFA; CAS 110642-42-7), systematically named (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)-2-propenoic acid, is a hydroxycinnamic acid belonging to the phenylpropanoid pathway [1]. It is biosynthesized from ferulic acid via the action of ferulate 5-hydroxylase (F5H, CYP84) and serves as the immediate metabolic precursor to sinapic acid through O-methylation catalyzed by caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT) [2]. The distinguishing structural feature—an additional hydroxyl group at the C5 position of the aromatic ring relative to its parent ferulic acid—confers altered hydrogen-bonding capacity, electronic distribution, and radical stabilization properties that translate into measurably divergent bioactivity profiles [3]. Naturally occurring in bamboo (Phyllostachys edulis), maize (Zea mays), and various cereals and vegetables, 5-OHFA is commercially available as a research-grade fine chemical, typically supplied at ≥95% purity as a crystalline solid or as a 10 mM DMSO stock solution [4].

Why 5-Hydroxyferulic Acid Cannot Be Substituted by Ferulic Acid, Sinapic Acid, or Other Hydroxycinnamates in Research and Formulation


Within the hydroxycinnamic acid family, compounds are frequently treated as interchangeable natural antioxidants. However, 5-OHFA's C5 hydroxylation creates a catechol-like (3,4-dihydroxy-5-methoxy) substitution pattern absent in ferulic acid (4-hydroxy-3-methoxy), sinapic acid (4-hydroxy-3,5-dimethoxy), and caffeic acid (3,4-dihydroxy). This structural difference is not incremental: it fundamentally alters radical scavenging stoichiometry, metal-chelating geometry, and enzyme substrate recognition [1]. Direct comparative in vitro data demonstrate that 5-OHFA outperforms ferulic acid by 5.5-fold in DPPH scavenging, 19.2-fold in ABTS radical cation neutralization, and 7.4-fold in Fe²⁺ chelation [1]. In enzymatic contexts, COMT methylates 5-OHFA with 2–3× higher catalytic activity than its alternative substrate caffeic acid, meaning that pathway flux predictions and in vitro reconstitution experiments will yield systematically different results depending on which substrate is selected [2]. Furthermore, engineered biosynthesis studies reveal that 5-OHFA production efficiency from ferulic acid can approach near-quantitative yield (99.9%) using optimized whole-cell biocatalysts—a parameter that directly impacts procurement cost, scalability, and isotopic labeling feasibility for tracer studies [3]. Substituting 5-OHFA with any pathway neighbor thus introduces confounding variables across antioxidant potency, metal-binding behavior, and enzymatic kinetics that cannot be corrected by simple molar equivalency adjustments.

Quantitative Differentiation Evidence: 5-Hydroxyferulic Acid Versus Closest Analogs


DPPH Radical Scavenging: 5.5-Fold Higher Potency than Ferulic Acid

5-OHFA demonstrated an IC₅₀ of 11.89 ± 0.20 µM in the DPPH assay, compared to a literature-reported IC₅₀ of 66 ± 2.3 µM for its parent compound ferulic acid (FA) under comparable experimental conditions [1]. This represents a 5.5-fold enhancement in radical scavenging potency attributable to the additional C5 hydroxyl group. Notably, 5-OHFA achieved 99.70% DPPH radical scavenging at 23.78 µM, confirming near-complete neutralization at low micromolar concentrations [1]. The assay used a stable DPPH radical solution with absorbance measured at 517 nm following 16 h incubation in the dark at room temperature, with BHT as reference antioxidant [1].

Antioxidant capacity Free radical scavenging Hydroxycinnamic acid comparison

ABTS Radical Cation Scavenging: 19.2-Fold Higher Potency than Ferulic Acid; 4.7-Fold Higher than Isoferulic Acid

In the ABTS•⁺ radical cation scavenging assay, 5-OHFA exhibited an IC₅₀ of 9.51 ± 0.15 µM, markedly outperforming both ferulic acid (FA, IC₅₀ = 183.08 ± 2.30 µM) and isoferulic acid (IFA, IC₅₀ = 44.64 µM) [1]. This corresponds to a 19.2-fold superior potency versus FA and a 4.7-fold advantage over the positional isomer IFA, which differs only in the location of the hydroxyl and methoxy substituents [1]. The dose–response relationship was confirmed: ABTS•⁺ inhibition increased from 12% at 2 µM to 74% at 18 µM of 5-OHFA [1]. The assay employed ABTS•⁺ solution pre-diluted to 0.70 ± 0.02 absorbance at 734 nm, with 10 min incubation at room temperature [1].

ABTS assay Cation radical scavenging Positional isomer comparison

Ferrous Ion Chelation: 7.4-Fold Stronger Metal-Binding than Ferulic Acid

5-OHFA demonstrated an IC₅₀ of 36.31 ± 1.36 µM in the ferrozine-based Fe²⁺ chelation assay, compared to 270.27 ± 1.14 µM for FA, representing a 7.4-fold enhancement in metal-ion binding capacity [1]. The catechol-like 3,4-dihydroxy substitution pattern created by the C5 hydroxyl group enables bidentate coordination of Fe²⁺, a geometry unavailable to FA (which possesses only a single hydroxyl group available for chelation at the C4 position) [1]. The assay employed FeCl₂ as the iron source with ferrozine as the chromogenic chelator, monitoring complex formation at 562 nm, with 5-OHFA tested across 1–15 µM concentration range [1]. The practical implication is that 5-OHFA more effectively sequesters free Fe²⁺, thereby inhibiting Fenton-like generation of hydroxyl radicals in oxidative stress models [2].

Metal chelation Iron binding Fenton reaction inhibition

COMT Substrate Preference: 2–3× Higher Methylation Activity on 5-Hydroxyferulic Acid vs Caffeic Acid in Lignin Biosynthesis

Caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase (COMT, EC 2.1.1.68) catalyzes the methylation of both caffeic acid (to ferulic acid) and 5-hydroxyferulic acid (to sinapic acid) in the lignin biosynthetic pathway. However, COMT from most plant sources methylates 5-hydroxyferulic acid (5HFA) with 2- to 3-fold higher catalytic activity compared to caffeic acid (CafA) [1]. In developing alfalfa stem internodes, the 5HFA:CafA activity ratio increased from approximately 1:1 in young (third and fourth) internodes to 2:1 in mature (seventh and eighth) internodes, indicating developmental regulation of substrate preference [1]. This kinetic preference is attributed to the presence of a specific COMT isoform (COMT I) in mature tissues that preferentially binds 5HFA, distinct from COMT II which favors CafA [1]. Structural studies of recombinant alfalfa COMT further reveal that the enzyme's active site accommodates 5-hydroxyferuloyl-containing acids, aldehydes, and alcohols, displaying kinetic preference for aldehydes and alcohols over free acids [2].

COMT enzyme kinetics Lignin biosynthesis Substrate selectivity

Engineered Biosynthesis: 99.9% Conversion Yield with 307-Fold Catalytic Efficiency Improvement Over Wild-Type Enzyme

A triple mutant (L214A/F301A/Q376A) of 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) from Pseudomonas aeruginosa achieved near-quantitative conversion of ferulic acid (FA) to 5-OHFA: 4 g/L FA was completely converted within 12 hours at a yield of 99.9%, representing a 2.39-fold improvement over the wild-type enzyme [1]. The kcat/Km value of the triple mutant was approximately 307 times greater than that of the wild-type enzyme, driven by tunnel engineering that broadened the substrate access channel through alanine substitution of bulky residues L214, F301, and Q376 [1]. Single mutants F301A and Q376A already achieved near-complete conversion of 2 g/L FA, while the wild-type enzyme achieved only ~39% yield under the same conditions [1]. This engineered E. coli whole-cell biocatalytic system provides a scalable, environmentally friendly alternative to chemical synthesis of 5-OHFA, which traditionally suffers from complex multi-step reactions and harsh conditions [1].

Whole-cell biocatalysis Enzyme engineering Green synthesis

Multi-Target Molecular Docking: Stronger Binding Affinities of 5-OHFA versus FA Across Six Oxidative and Inflammatory Enzyme Targets

In silico molecular docking using AutoDock Vina revealed that 5-OHFA exhibits stronger binding affinities than FA across six key targets implicated in oxidative stress and inflammation: NADPH oxidase (NOX, PDB: 2CDU), xanthine oxidase (XO, PDB: 1FIQ), cyclooxygenase-2 (COX-2, PDB: 3LN1), 5-lipoxygenase (5-LOX, PDB: 3O8Y), myeloperoxidase (MPO, PDB: 1DNU), and the EGFR kinase active pocket (PDB: 1M17) [1]. The docking simulations employed grid boxes of 60 × 60 × 60 Å centered on each enzyme's catalytic site with 0.375 Å grid spacing [1]. While the study reports qualitative superiority in binding scores for 5-OHFA versus FA for each target, explicit binding energy values (ΔG) for each enzyme–ligand pair were not tabulated in the available manuscript excerpts; the data are described as part of comprehensive in silico predictions complemented by SwissADME pharmacokinetic profiling, which predicted good oral bioavailability, high gastrointestinal absorption, and no significant toxicity for 5-OHFA [1]. Separately, an independent DFT and docking study by Amić et al. (2021) confirmed favorable binding interactions of both FA and 5-OHFA with the LOX active site and demonstrated the exergonicity of Fe²⁺ chelation reactions for both compounds [2].

Molecular docking COX-2 inhibition LOX inhibition NADPH oxidase

High-Value Application Scenarios for 5-Hydroxyferulic Acid Where Analog Substitution Is Contraindicated


Lignin Pathway Reconstitution and COMT Enzymology Studies

For in vitro reconstitution of the sinapic acid branch of monolignol biosynthesis, 5-OHFA is the obligatory substrate. COMT enzymes methylate 5-OHFA with 2–3× higher activity than their alternative substrate caffeic acid, and use of caffeic acid instead will produce systematically depressed reaction rates that misrepresent pathway flux [1]. Researchers studying COMT substrate specificity, lignin monomer composition engineering, or phenylpropanoid metabolic channeling must use authentic 5-OHFA to obtain physiologically relevant kinetic parameters. Structural biology studies of COMT–substrate complexes (as in the crystallographic work by Zubieta et al.) also require purified 5-OHFA for co-crystallization experiments [2].

Multi-Endpoint Antioxidant Screening Requiring Combined Radical Scavenging and Metal Chelation

5-OHFA's unique combination of potent radical scavenging (DPPH IC₅₀ 11.89 µM; ABTS IC₅₀ 9.51 µM) and strong Fe²⁺ chelation (IC₅₀ 36.31 µM) makes it the preferred single-agent hydroxycinnamate for experimental systems where both oxidative mechanisms operate simultaneously [1]. Ferulic acid is 7.4-fold weaker as a chelator (IC₅₀ 270.27 µM) [1]. This dual functionality is particularly relevant in lipid peroxidation assays, transition-metal-catalyzed oxidation models, and food/pharmaceutical formulations exposed to both radical initiators and trace metal contaminants. The DFT study by Amić et al. (2021) further supports 5-OHFA's capacity to prevent Fenton-like •OH generation through Fe²⁺ sequestration and LOX enzyme inhibition, a mechanism directly relevant to UVA-induced oxidative stress models [3].

Scalable Green Synthesis and Isotopic Labeling of Hydroxycinnamic Acids

The engineered 4HPA3H whole-cell biocatalytic system (triple mutant L214A/F301A/Q376A in E. coli) enables near-quantitative (99.9%) conversion of ferulic acid to 5-OHFA at 4 g/L substrate loading within 12 hours [4]. This 307-fold kcat/Km improvement over wild-type establishes a scalable, environmentally benign production route that avoids the harsh conditions and poor selectivity of chemical ortho-hydroxylation [4]. For procurement of isotopically labeled (¹³C or ²H) 5-OHFA for metabolic tracing studies, this biocatalytic approach offers a streamlined path: labeled ferulic acid (commercially available) can be quantitatively converted to labeled 5-OHFA with minimal purification burden, significantly reducing the cost and lead time for custom-synthesized labeled hydroxycinnamates.

Anti-Inflammatory Polypharmacology and Multi-Target Drug Discovery Screening

Molecular docking data indicate that 5-OHFA engages six oxidative and inflammatory targets (NOX, XO, COX-2, 5-LOX, MPO, EGFR) with stronger predicted binding affinities than FA [1]. In vitro protein denaturation assays using both BSA and egg albumin confirmed stronger anti-inflammatory activity for 5-OHFA compared to FA [1]. SwissADME predictions further indicate good oral bioavailability, high GI absorption, and no significant toxicity flags for 5-OHFA [1]. While these in silico and in vitro findings require in vivo validation, they position 5-OHFA as a structurally distinct lead scaffold for multi-target anti-inflammatory drug discovery programs where simultaneous COX-2/LOX inhibition is desired—a profile not achievable with FA alone.

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